molecular formula C17H18N2O3 B5674066 N-(2,6-diethylphenyl)-3-nitrobenzamide

N-(2,6-diethylphenyl)-3-nitrobenzamide

Cat. No.: B5674066
M. Wt: 298.34 g/mol
InChI Key: NBGFAIQGKHOANV-UHFFFAOYSA-N
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Description

N-(2,6-Diethylphenyl)-3-nitrobenzamide is a benzamide derivative characterized by a 3-nitro-substituted benzoyl group linked to a 2,6-diethylphenylamine moiety. The diethyl groups at the ortho positions of the phenyl ring introduce significant steric hindrance, while the nitro group at the meta position of the benzamide confers electron-withdrawing properties.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-12-7-5-8-13(4-2)16(12)18-17(20)14-9-6-10-15(11-14)19(21)22/h5-11H,3-4H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGFAIQGKHOANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

Compound Name Substituents on Benzamide Substituents on Phenyl Ring Key Properties/Applications
N-(2,6-Diethylphenyl)-3-nitrobenzamide 3-NO₂ 2,6-diethyl High steric hindrance; electron-deficient benzamide
N-(2,6-Dimethylphenyl)-3-methylbenzamide 3-CH₃ 2,6-dimethyl Lower steric bulk; electron-donating methyl groups enhance solubility
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-NO₂ 3-Cl (phenethyl) Extended alkyl chain increases lipophilicity; 4-NO₂ alters electronic polarization
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃ 2-hydroxy-1,1-dimethylethyl N,O-bidentate directing group for metal catalysis
  • Electronic Effects : The 3-nitro group creates a stronger electron-deficient benzamide core compared to methyl or hydroxy substituents, which could enhance electrophilic reactivity or binding to electron-rich biological targets .

Crystallographic and Spectroscopic Insights

  • N-(2,6-Dimethylphenyl)-3-methylbenzamide : X-ray studies reveal planar benzamide moieties with intramolecular hydrogen bonding, stabilizing the crystal lattice . Similar analysis for the diethyl analog is lacking but hypothesized to show greater torsional strain due to larger substituents.
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : IR and NMR data confirm hydrogen bonding between the hydroxyl and carbonyl groups, a feature absent in nitro-substituted analogs .

Reactivity and Catalytic Potential

  • Metal Catalysis : Compounds with N,O-bidentate groups (e.g., ) are superior in directing C–H activation, whereas the nitro group in the target compound may favor electrophilic substitution or redox reactions .
  • Biological Activity : Nitrobenzamides are often explored as enzyme inhibitors or antimicrobial agents. The diethylphenyl group’s lipophilicity could enhance membrane permeability compared to chlorophenethyl or hydroxyalkyl analogs .

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